

# fundamental chemical properties of 5-Azabenzimidazole

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## Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

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An In-depth Technical Guide to the Fundamental Chemical Properties of **5-Azabenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Azabenzimidazole**, also known by its IUPAC name 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic organic compound. Structurally, it is an isomer of purine, differing by the position of one nitrogen atom in the six-membered ring, which classifies it as a deazapurine. This structural similarity to endogenous purines makes the **5-azabenzimidazole** scaffold a "privileged structure" in medicinal chemistry. Its derivatives are widely explored in drug discovery for their potential to interact with a variety of biological targets, acting as bioisosteric replacements for the purine core in nucleoside analogues and kinase inhibitors. This guide provides a comprehensive overview of its core chemical properties, spectroscopic data, and relevant experimental protocols.

## Core Chemical and Physical Properties

The fundamental properties of **5-Azabenzimidazole** are summarized below. These characteristics are crucial for its handling, derivatization, and application in various chemical and biological contexts.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	119.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	272-97-9	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to beige or pale yellow crystalline powder	<a href="#">[3]</a>
Melting Point	168-172 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	200-220 °C at 0.5 Torr	<a href="#">[7]</a>
pKa (Predicted)	11.15 ± 0.30	<a href="#">[7]</a>
logP (Octanol/Water)	0.18 – 0.476 (Calculated)	<a href="#">[2]</a>
Water Solubility	log10WS = -2.03 (Calculated, mol/L)	<a href="#">[2]</a>
Synonyms	1H-Imidazo[4,5-c]pyridine, 3,5-Diazaindole, 3-Deazapurine	<a href="#">[2]</a> <a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **5-Azabenzimidazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts can vary depending on the solvent and concentration.

<sup>1</sup>H NMR (Proton NMR) Data (Solvent: DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Reference(s)
~13.5	br s	N-H (imidazole)	[8]
~8.95	s	H-2	
~8.75	s	H-4	
~8.35	d	H-6	[8]

| ~7.65 | d | H-7 | [8] |

$^{13}\text{C}$  NMR (Carbon-13 NMR) Data (Solvent:  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference(s)
~145.2	C-2	[5]
~144.6	C-4	[5]
~141.1	C-7a	[5]
~139.9	C-6	[5]
~118.9	C-5a	[5]

| ~108.2 | C-7 | [5] |

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Azabenzimidazole** is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of hydrogen cyanide (HCN) from the imidazole ring, a typical fragmentation for benzimidazoles.[1]

- Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 119$
- Major Fragment:  $\text{m/z} = 92$  ( $[\text{M}-\text{HCN}]^+$ )

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference(s)
3200–3000	Broad, M	N-H stretching (imidazole)	[9]
3100–3000	M-W	Aromatic C-H stretching	[9]
1650–1580	M-S	C=N and C=C ring stretching vibrations	[9]
1470–1400	S	Aromatic ring vibrations	[9]
~800-700	S	C-H out-of-plane bending	[9]

## Experimental Protocols

### Synthesis via Phillips Cyclization

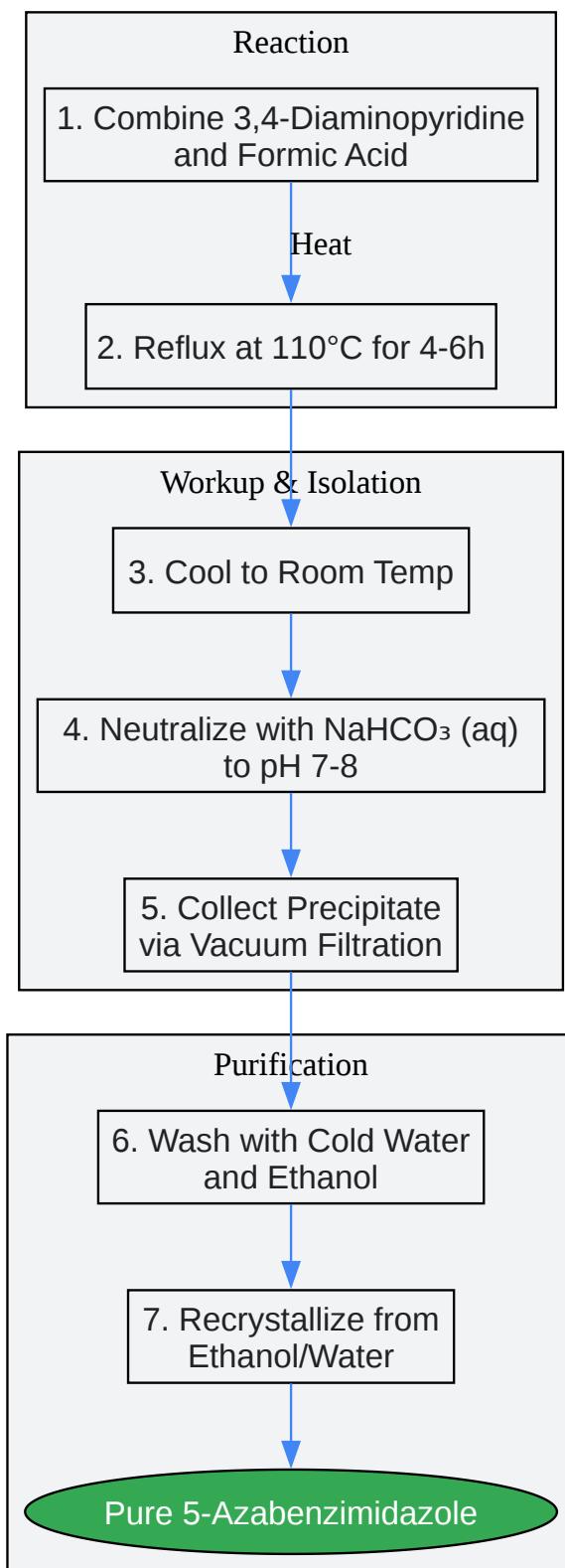
A standard and efficient method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the Phillips condensation reaction, which involves the cyclization of a diaminopyridine with an appropriate acid.[6]

Reaction: 3,4-Diaminopyridine + Formic Acid → 1H-Imidazo[4,5-c]pyridine

Methodology:

- Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq).
- Reaction Initiation: Add an excess of 98-100% formic acid (e.g., 5-10 eq).
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) or ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.
- **Isolation:** The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Azabenzimidazole**.



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Caption: General workflow for the synthesis of **5-Azabenzimidazole**.

## Protocol for NMR Sample Preparation

- Accurately weigh 5-10 mg of the **5-Azabenzimidazole** sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
- The sample is now ready for analysis on an NMR spectrometer.

## Representative HPLC Analysis Protocol

This protocol is based on methods used for similar heterocyclic compounds and can be adapted for the analysis of **5-Azabenzimidazole**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of Acetonitrile (ACN) and a buffer. A common starting point is a gradient or isocratic elution with ACN and 0.1% Formic Acid in Water. For example, an isocratic mobile phase of 25:75 (v/v) ACN:Buffer.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically around 270-280 nm.
- Injection Volume: 10-20 µL.
- Sample Preparation: Prepare a stock solution of **5-Azabenzimidazole** in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working

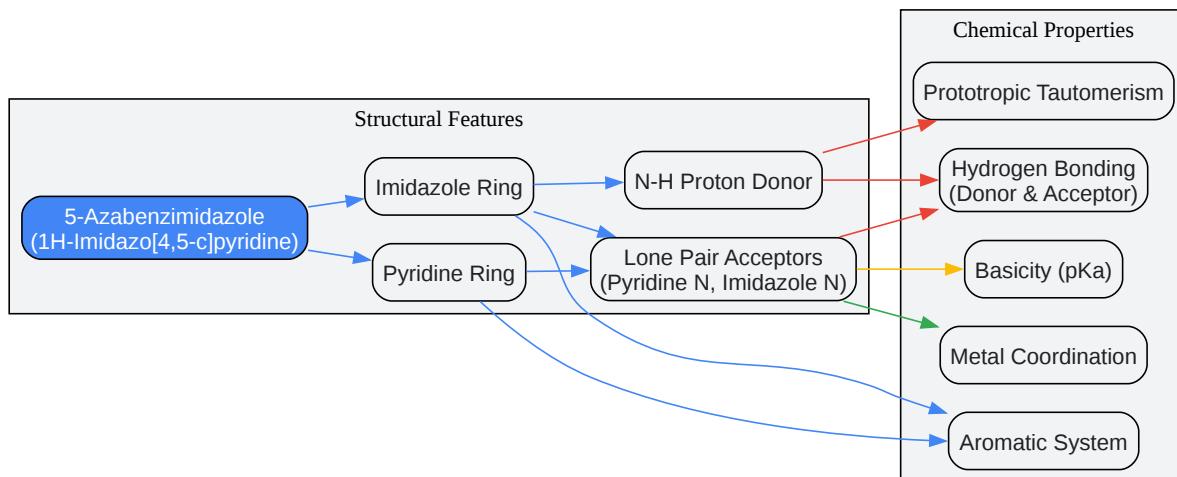
standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

## Biological Relevance and Applications

**5-Azabenzimidazole** itself is primarily a building block, but its core structure is of significant interest to drug development professionals. Its structural analogy to purine allows it to function as a bioisostere, enabling derivatives to interact with biological targets that normally bind purines, such as kinases and other ATP-binding proteins.

Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as:

- Cathepsin S Inhibitors: By optimizing the pKa of basic nitrogen atoms on the scaffold, researchers have developed potent and selective inhibitors.
- Kinase Inhibitors: The scaffold serves as a core for various kinase inhibitors used in oncology research.
- Antiviral and Antimicrobial Agents: Its resemblance to nucleobases makes it a candidate for developing agents that interfere with viral or bacterial nucleic acid synthesis.[\[5\]](#)



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Caption: Relationship between structure and key chemical properties.

## Safety Information

**5-Azabenzimidazole** should be handled with appropriate laboratory safety precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid material.[\[1\]](#)

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